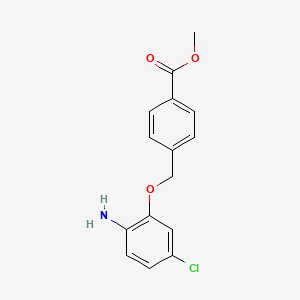
Methyl 4-(2-amino-5-chlorophenoxymethyl)benzoate
Cat. No. B8373135
M. Wt: 291.73 g/mol
InChI Key: ALDPSVKYGUWTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06790866B2
Procedure details


To a solution of methyl 4-(2-trifluoroacetylamino-5-chlorophenoxy-methyl)benzoate (300 mg; prepared in Reference Example 6.) in mixture of THF-MeOH (4 ml+10 ml), a solution of sodium carbonate (440 mg) in water (2 ml) was added. The solution was stirred for 8 hours at 60° C. and overnight at room temperature. The reaction mixture was poured into diluted HCl and extracted with ethyl acetate. The organic layer was washed, dried over and concentrated under the reduced pressure. The residue was purified on silica gel column chromatography (AcOEt-benzene) to give the title compound (194 mg) having the following physical data.
Name
methyl 4-(2-trifluoroacetylamino-5-chlorophenoxy-methyl)benzoate
Quantity
300 mg
Type
reactant
Reaction Step One

Name
THF MeOH
Quantity
4 mL
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)C([NH:5][C:6]1[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][C:7]=1[O:8][CH2:9][C:10]1[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][CH:11]=1)=O.C1COCC1.CO.C(=O)([O-])[O-].[Na+].[Na+].Cl>O>[NH2:5][C:6]1[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][C:7]=1[O:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:18][CH:19]=1 |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
methyl 4-(2-trifluoroacetylamino-5-chlorophenoxy-methyl)benzoate
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)NC1=C(OCC2=CC=C(C(=O)OC)C=C2)C=C(C=C1)Cl)(F)F
|
|
Name
|
THF MeOH
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1.CO
|
Step Two
|
Name
|
|
|
Quantity
|
440 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 8 hours at 60° C. and overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried over and
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under the reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified on silica gel column chromatography (AcOEt-benzene)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(OCC2=CC=C(C(=O)OC)C=C2)C=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 194 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
